molecular formula C17H20N2O2 B1385067 N-(4-Amino-2-methylphenyl)-4-propoxybenzamide CAS No. 1020057-67-3

N-(4-Amino-2-methylphenyl)-4-propoxybenzamide

Cat. No.: B1385067
CAS No.: 1020057-67-3
M. Wt: 284.35 g/mol
InChI Key: RSZPSDHVVGRXHM-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methodologies

  • Biomarker Analysis : Techniques for analyzing biomarkers, such as N-deoxyguanosine-C8-4-aminobiphenyl, a related compound, involve advanced methodologies like liquid chromatography-mass spectrometry (LC-MS), which could be applicable for studying N-(4-Amino-2-methylphenyl)-4-propoxybenzamide in biological samples (Chen, Zhang, & Vouros, 2018).

Environmental Impact and Degradation

  • Herbicide Analysis : The study of herbicides and their degradation, such as 2,4-D, offers insights into environmental monitoring and the fate of chemical compounds in nature. This knowledge could be relevant for understanding the environmental behavior of this compound (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Synthesis and Stability

  • Synthesis and Stability : Research on the synthesis and stability of various chemical compounds, including pharmaceuticals like nitisinone, provides valuable information on chemical properties, stability conditions, and potential degradation pathways that could be relevant for this compound (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Biomedical Applications

  • Drug Development : The design and investigation of compounds with potential antineoplastic properties, like 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, can shed light on the process of developing new therapeutic agents, which might be applicable to this compound (Hossain, Enci, Dimmock, & Das, 2020).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPSDHVVGRXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.